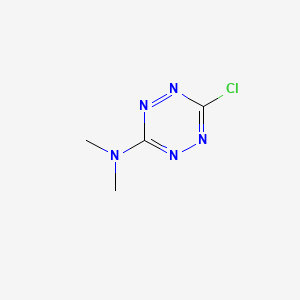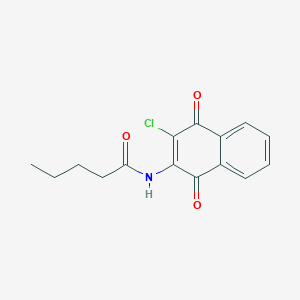
Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-: is a synthetic organic compound characterized by the presence of a pentanamide group attached to a naphthalene ring system. This compound is notable for its unique structural features, which include a chlorine atom and two oxo groups on the naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- typically involves the reaction of 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenylamine with pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-.
化学反应分析
Types of Reactions: Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and oxo groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
- N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-4-{2-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide
Comparison:
- Structural Differences: While similar compounds may share the pentanamide or naphthalene core, variations in substituents (e.g., methyl groups, additional aromatic rings) lead to differences in chemical properties and reactivity.
- Unique Features: Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
- Applications: The unique structural features of Pentanamide, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- make it suitable for specific applications that may not be feasible with other similar compounds.
属性
CAS 编号 |
95612-67-2 |
|---|---|
分子式 |
C15H14ClNO3 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)pentanamide |
InChI |
InChI=1S/C15H14ClNO3/c1-2-3-8-11(18)17-13-12(16)14(19)9-6-4-5-7-10(9)15(13)20/h4-7H,2-3,8H2,1H3,(H,17,18) |
InChI 键 |
UKKKAEPHIFNBQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
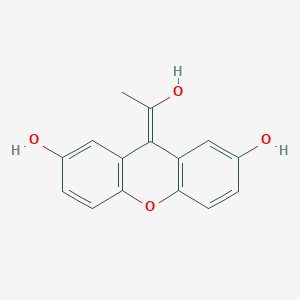

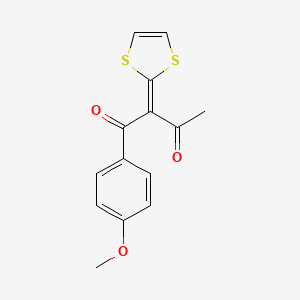
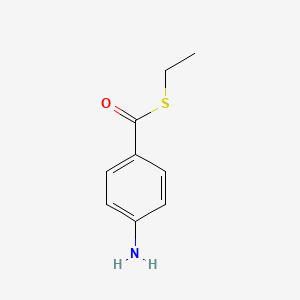

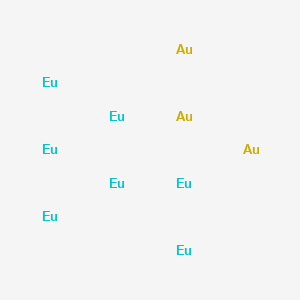
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)



![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)

